molecular formula C9H14Cl2FN3 B2633124 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride CAS No. 2155853-13-5

1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride

Cat. No.: B2633124
CAS No.: 2155853-13-5
M. Wt: 254.13
InChI Key: VNJSRXRVHLFIMV-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with the molecular formula C9H12FN3 and a molecular weight of 181.22 g/mol (freebase) . This piperazine derivative is recognized as a key intermediate and building block in the design and synthesis of novel ligands that target central nervous system (CNS) receptors. Piperazine-based compounds are frequently explored as potential therapeutics for neurological disorders . This compound is of particular value in the study of histamine H3 receptors (H3R) and sigma-1 receptors (σ1R) . Research indicates that structural analogs sharing the 1-(pyridin-4-yl)piperazine scaffold can exhibit high-affinity binding to these targets . The histamine H3 receptor is a G-protein coupled receptor (GPCR) that functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of various neurotransmitters such as histamine, acetylcholine, dopamine, and serotonin . Consequently, H3R antagonists are investigated for their potential in treating conditions like narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD) . Simultaneously, modulation of the sigma-1 receptor, a chaperone protein widely expressed in the CNS, represents a promising approach for developing novel analgesics and neuroprotective agents . The integration of these pharmacophores makes this compound a promising scaffold for developing dual-targeting ligands, a strategy that may lead to improved efficacy in treating complex disorders like neuropathic pain . Applications: This product is intended for research applications only, including use as a reference standard in analytical testing, as a building block in organic synthesis and medicinal chemistry, and for in vitro pharmacological assays to investigate receptor interactions and mechanisms of action. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-fluoropyridin-4-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.2ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJSRXRVHLFIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155853-13-5
Record name 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride
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Preparation Methods

The synthesis of 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form for enhanced stability and solubility .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position of the pyridine ring is susceptible to substitution under nucleophilic conditions. This reactivity is leveraged to introduce diverse functional groups:

Reagents/Conditions Products Applications References
Ammonia (NH₃), Pd catalysis, 100–120°C3-Amino-pyridin-4-yl-piperazine derivativesSynthesis of intermediates for bioactive molecules
Sodium methoxide (NaOMe), DMF, 80°C3-Methoxy-pyridin-4-yl-piperazineModulation of electronic properties

Research Findings :

  • Substitution with amines (e.g., benzylamine) under palladium-catalyzed conditions yielded analogues with enhanced serotonin receptor (5-HT₁A) agonism (EC₅₀ = 1.4–373.9 nM) .

  • Methoxy substitution improved metabolic stability in preclinical models .

Piperazine Functionalization

The secondary amines in the piperazine ring undergo alkylation, acylation, and N-oxidation:

Acylation

Reagents/Conditions Products Key Outcomes References
Acetic anhydride, pyridine, 60°CN-Acetyl-piperazine derivativeImproved solubility and bioavailability
N,N′-Carbonyldiimidazole (CDI), THFUrea-linked derivativesRho kinase inhibitors for CNS disorders

Alkylation

Reagents/Conditions Products Applications References
Methyl iodide, K₂CO₃, DMFN-Methyl-piperazine derivativesEnhanced dopamine receptor antagonism

N-Oxidation

Reagents/Conditions Products Impact References
mCPBA (meta-chloroperbenzoic acid)Piperazine N-oxideAltered receptor binding affinity

Research Findings :

  • Acylation with CDI facilitated scalable synthesis of urea derivatives with Rho kinase inhibition (IC₅₀ < 10 nM) .

  • N-Methylation improved blood-brain barrier penetration in antipsychotic candidates .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions:

Reaction Type Reagents/Conditions Products References
Buchwald-Hartwig couplingPd₂(dba)₃, Xantphos, aryl halidesArylpiperazine derivatives
Suzuki-Miyaura couplingPd(PPh₃)₄, boronic acidsBiaryl-piperazine hybrids

Research Findings :

  • Coupling with benzo[b]thiophene yielded compounds with dual 5-HT₁A/D₂ receptor activity (EC₅₀ = 1.4–7.2 nM) .

  • Substituents on the aryl group significantly influenced receptor selectivity (D₃ vs. D₂L) .

Salt Formation and Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

Conditions Outcome Applications References
NaOH (aqueous)Free base formationSolubility adjustment for organic synthesis
HCl gas in ethyl acetateRe-saltificationPurification and crystallization

Reduction

Reagents/Conditions Products Key Outcomes References
H₂, Pd/C catalystDechlorinated pyridine derivativesReduced cytotoxicity

Oxidation

Reagents/Conditions Products Impact References
KMnO₄, acidic conditionsPyridine N-oxideAltered metabolic pathways

Scientific Research Applications

Pharmacological Applications

1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride has been investigated for several pharmacological activities, including:

  • Antidepressant Effects : Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar piperazine derivatives showed significant efficacy in preclinical models of depression .
  • Antipsychotic Activity : The compound's structural similarity to known antipsychotics suggests potential use in treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can act as dopamine receptor antagonists, which are crucial for managing psychotic symptoms .
  • Anxiolytic Properties : Some studies suggest that compounds with a piperazine structure may possess anxiolytic properties, potentially acting on GABAergic systems. This application is particularly relevant for developing new anxiolytic medications .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have yielded promising results against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLStrong inhibition
Escherichia coli64 µg/mLModerate inhibition
Pseudomonas aeruginosa128 µg/mLWeak inhibition

These findings indicate the potential for developing new antimicrobial agents based on this compound .

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HCT116 (Colon)25Inhibition of proliferation

The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, positioning this compound as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to this compound. For instance:

  • A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives with halogen substitutions exhibited enhanced biological activities compared to their non-halogenated counterparts. This supports the notion that structural modifications can significantly impact biological efficacy .
  • Ongoing research aims to elucidate the specific molecular mechanisms involved in the compound's interactions with cellular pathways related to cancer proliferation and microbial resistance. Understanding these mechanisms is crucial for optimizing the therapeutic potential of piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluoropyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride and related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Key Properties References
This compound C₉H₁₂FN₃·2HCl 3-Fluoropyridin-4-yl Potential CNS receptor modulation (e.g., sigma-1, 5-HT); anticancer applications (pyrimidine-like activity) Melting point (mp): Not reported; high polarity due to fluorine and dihydrochloride salt
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride C₉H₁₂FN₃·2HCl 2-Fluoropyridin-4-yl Altered receptor selectivity (e.g., 5-HT subtypes) due to fluorine position Lower metabolic stability compared to 3-fluoro isomer; mp: Not reported
Trimetazidine dihydrochloride C₁₄H₂₂N₂O₃·2HCl 2,3,4-Trimethoxybenzyl Anti-ischemic (cardioprotective); no direct CNS activity mp: 238–240°C; lipophilic due to methoxy groups
1-(m-Trifluoromethylphenyl)piperazine C₁₁H₁₃F₃N₂ m-Trifluoromethylphenyl Selective 5-HT₁B receptor agonist (65-fold selectivity over 5-HT₁A) High logP (lipophilic); used in depression/anxiety research
SA4503 C₂₄H₃₃N₃O₂·2HCl 3,4-Dimethoxyphenethyl + 3-phenylpropyl Sigma-1 receptor agonist; reduces immobility in forced swimming test (antidepressant) mp: Not reported; dual substituents enhance CNS penetration
Hydroxyzine dihydrochloride C₂₁H₂₇ClN₂O₂·2HCl (4-Chlorophenyl)benzhydryl + 2-(2-chloroethoxy)ethanol Antihistamine; anxiolytic mp: 193–195°C; bulky substituents limit CNS uptake

Key Comparative Insights

  • Fluorine Position Effects :

    • The 3-fluoro isomer (target compound) exhibits stronger electronic effects on the pyridine ring, enhancing binding to aromatic receptor pockets (e.g., sigma-1), whereas the 2-fluoro isomer () may disrupt π-π stacking due to steric hindrance .
    • Trimetazidine ’s trimethoxybenzyl group increases lipophilicity, favoring cardiovascular applications over CNS targeting .
  • Receptor Selectivity :

    • 1-(m-Trifluoromethylphenyl)piperazine shows high 5-HT₁B selectivity (65-fold), while fluoropyridinyl analogues may prefer sigma-1 or 5-HT₁A subtypes due to polar interactions with the fluorine atom .
    • SA4503 ’s dual phenethyl and phenylpropyl groups enhance sigma-1 affinity, contrasting with the simpler fluoropyridinyl scaffold of the target compound .
  • Therapeutic Applications :

    • Hydroxyzine and other antihistamine piperazines (e.g., meclizine, cetirizine) prioritize peripheral H₁ receptor blockade, whereas fluoropyridinyl derivatives are explored for CNS disorders and anticancer activity .
  • Safety Profiles :

    • Piperazine dihydrochloride derivatives (e.g., the target compound) may form mutagenic N-nitroso compounds when exposed to nitrites, a concern less prominent in bulkier analogues like SA4503 .

Biological Activity

1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a fluorinated pyridine moiety. The molecular formula is C10H12Cl2F N3, with a molecular weight of approximately 252.13 g/mol. The presence of the fluorine atom in the pyridine ring enhances the compound's lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar piperazine structures often act as antagonists or agonists at histamine and sigma receptors, which are implicated in pain modulation and other neurological functions .

Key Receptors Involved:

  • Histamine H3 Receptor : This receptor plays a role in modulating neurotransmitter release. Compounds targeting this receptor have shown potential in treating conditions like obesity and cognitive disorders.
  • Sigma Receptors : These receptors are involved in various physiological processes, including pain perception and neuroprotection. Antagonism at sigma receptors has been linked to enhanced analgesic effects .

Pharmacological Effects

This compound has been investigated for several pharmacological effects:

  • Antinociceptive Activity : Studies have shown that this compound exhibits significant antinociceptive effects in animal models, suggesting its potential use in pain management therapies .
  • Neurotransmitter Modulation : The compound influences dopamine and norepinephrine levels in the brain, with studies indicating that it can transiently increase dopamine content in specific brain regions .

In Vivo Studies

Several studies have explored the in vivo effects of this compound:

  • Dopamine Modulation : In rat models, administration of the compound at varying doses resulted in dose-dependent changes in dopamine levels, highlighting its potential role in modulating dopaminergic signaling .
  • Pain Models : Research involving pain models demonstrated that this compound effectively reduced pain responses, suggesting its utility as an analgesic agent .

Comparative Studies

A comparative analysis of piperazine derivatives has revealed that those containing the 4-(pyridin-4-yl)piperazin-1-yl core demonstrate varying affinities towards sigma receptors compared to other structural analogs. This highlights the importance of structural modifications in enhancing biological activity .

Data Tables

Study Effect Observed Dosage (mg/kg) Outcome
Study AIncrease in dopamine50 - 250Transient increase followed by decrease
Study BAntinociceptive effect100Significant reduction in pain response
Study CNeurotransmitter modulation10 - 100Altered norepinephrine levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in anhydrous solvents (e.g., THF). Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas or aqueous HCl .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Purification typically involves reversed-phase chromatography (e.g., acetonitrile/water with 0.1% TFA) to isolate the dihydrochloride salt .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in DMSO-d6d_6) confirm structural integrity, with fluoropyridine protons appearing as distinct doublets (δ ~8.2–8.5 ppm) and piperazine signals in the δ 3.0–4.0 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C10H13FN32HCl\text{C}_{10}\text{H}_{13}\text{FN}_3\cdot 2\text{HCl}: 278.04 g/mol) using electrospray ionization (ESI) in positive mode .
  • Elemental Analysis : Verify Cl^- content to confirm dihydrochloride formation .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Highly soluble in polar solvents (e.g., water, DMSO, methanol) due to its ionic dihydrochloride form. Avoid hydrophobic solvents like hexane .
  • Stability : Store in airtight containers at 2–8°C under anhydrous conditions. Degradation risks include hydrolysis at extreme pH or prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Strategy :

  • Temperature Control : Heating at 50–70°C during coupling steps improves reaction kinetics (e.g., 44% yield achieved for a related piperazine-thiourea derivative) .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to reduce reaction time .
    • Troubleshooting : Low yields may arise from steric hindrance at the fluoropyridine ring; consider substituting with electron-withdrawing groups to enhance reactivity .

Q. How should conflicting data on receptor binding affinities be resolved?

  • Case Study : Fluoropyridinyl-piperazine derivatives often exhibit mixed activity at serotonin (5-HT) and dopamine receptors. To resolve discrepancies:

  • Assay Standardization : Use radioligand binding assays (e.g., 3H^3\text{H}-ketanserin for 5-HT2A_{2A}) under consistent buffer conditions (pH 7.4, 25°C) .
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and validate with site-directed mutagenesis .

Q. What metabolic pathways are predicted for this compound?

  • In Silico Analysis : Tools like SwissADME predict CYP450-mediated oxidation (CYP2D6, CYP3A4) as the primary metabolism route. The fluoropyridine moiety may resist degradation, leading to potential accumulation in hepatic tissues .
  • Experimental Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Monitor for N-dealkylation or piperazine ring oxidation .

Q. How do environmental factors (e.g., pH) influence its stability in biological assays?

  • Findings : Stability decreases at pH >8 due to deprotonation of the piperazine ring, reducing solubility. In contrast, acidic conditions (pH 3–6) preserve the dihydrochloride form but may promote hydrolysis over time .
  • Recommendation : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies and include stability controls at multiple timepoints .

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